2-(1-Isopropylpiperidin-4-ylidene)acetic acid hydrate

Descripción general

Descripción

2-(1-Isopropylpiperidin-4-ylidene)acetic acid hydrate (IPPAH) is an organic compound that has been studied for its potential applications in a variety of scientific research fields. IPPAH is a derivative of acetic acid, containing a piperidine group and an isopropyl group. It is a white, crystalline solid with a melting point of 162-164°C and a boiling point of 209-210°C. Its molecular weight is 197.3 g/mol, and its molecular formula is C9H17NO3·H2O.

Aplicaciones Científicas De Investigación

Understanding Herbicide Toxicity and Environmental Impact

Global Trends in Herbicide Studies : Research has focused on understanding the environmental impact and toxicological profiles of herbicides, including studies on their persistence in ecosystems and potential risks to non-target species. The analysis of global research trends highlights the need for further investigation into the safe use and environmental fate of herbicides, with an emphasis on molecular biology and pesticide degradation studies (Zuanazzi et al., 2020).

Advanced Oxidation Processes for Contaminant Degradation

Degradation of Pharmaceutical Compounds : Advanced Oxidation Processes (AOPs) have been extensively studied for the degradation of recalcitrant compounds, including pharmaceuticals in water sources. Research into the mechanisms, by-products, and biotoxicity of these processes is crucial for understanding their efficacy and safety. Studies on specific compounds reveal various degradation pathways and emphasize the importance of further research to optimize these processes for environmental applications (Qutob et al., 2022).

Metal-Organic Frameworks for Gas Separation

Innovations in Porous Materials : Metal–Organic Frameworks (MOFs) have shown promise for gas separation and purification due to their unique pore structures and surface functionalities. These materials offer potential for various industrial applications, including the selective separation of gas molecules, showcasing the importance of material science in developing new technologies for environmental and industrial processes (Lin et al., 2017).

Exploration of Organic Acids in Industrial Processes

Applications of Organic Acids : The use of organic acids, such as acetic acid, in various industrial processes, including acidizing operations for oil and gas extraction and wastewater treatment, highlights the diverse applications of chemical compounds in enhancing industrial efficiency and environmental sustainability. Research into the roles, benefits, and limitations of organic acids in these contexts is essential for optimizing their use and understanding their impacts (Alhamad et al., 2020).

Propiedades

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-ylidene)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.H2O/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h7-8H,3-6H2,1-2H3,(H,12,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPLBPVHDRHAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(=CC(=O)O)CC1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

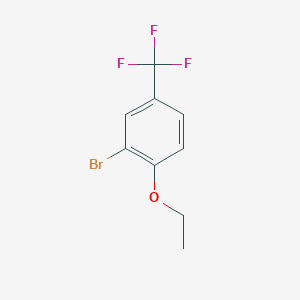

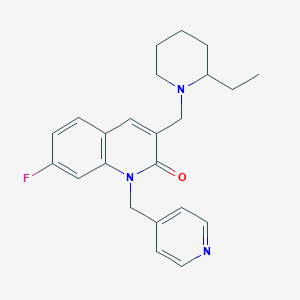

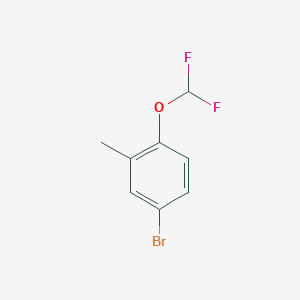

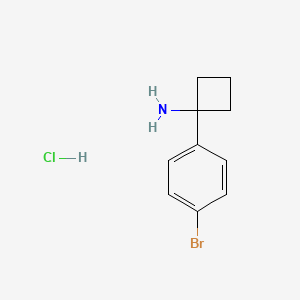

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439401.png)

![(2-{[3-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1439403.png)

![7-Hydrazino-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1439406.png)

![({1-[4-fluoro-3-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methyl)amine](/img/structure/B1439408.png)

![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol](/img/structure/B1439411.png)